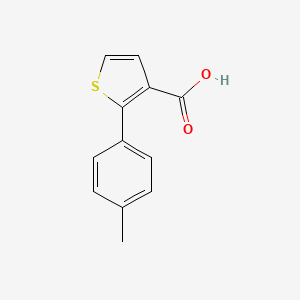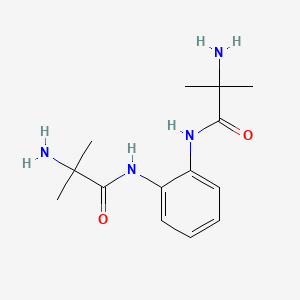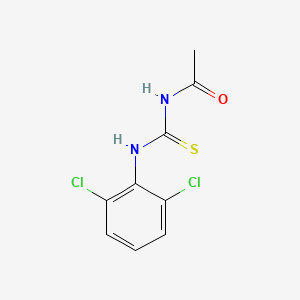![molecular formula C15H24O B8567477 Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- CAS No. 71820-52-5](/img/structure/B8567477.png)
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is a complex organic compound characterized by its unique spiro structure. This compound features a spiro linkage, where two rings share a single common atom, creating a rigid and distinctive three-dimensional shape. The molecular formula for this compound is C15H24O, and it is known for its applications in various fields, including medicinal chemistry and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of Pd-catalyzed asymmetric decarboxylation. This approach utilizes modular vinyl methylene cyclic carbonates and p-quinone methides as reaction partners. The reaction is performed at room temperature and generates CO2 as the sole by-product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The specific conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- involves its interaction with specific molecular targets and pathways. The compound’s unique spiro structure allows it to fit into particular binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Spiro[4.5]decan-7-one, 1,8-dimethyl-4-(1-methylethyl)-
- Spiro[4.5]decan-7-one, 1,8-dimethyl-8,9-epoxy-4-isopropyl-
- Spiro[4.5]decan-2-one
Uniqueness
Spiro[4.5]decan-8-one, 7,9-dimethyl-2-(1-methylethylidene)- is unique due to its specific substitution pattern and the presence of the isopropylidene group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
71820-52-5 |
|---|---|
Molekularformel |
C15H24O |
Molekulargewicht |
220.35 g/mol |
IUPAC-Name |
(7R,9R)-7,9-dimethyl-3-propan-2-ylidenespiro[4.5]decan-8-one |
InChI |
InChI=1S/C15H24O/c1-10(2)13-5-6-15(9-13)7-11(3)14(16)12(4)8-15/h11-12H,5-9H2,1-4H3/t11-,12-/m1/s1 |
InChI-Schlüssel |
LGFHUTHIGBHMDA-VXGBXAGGSA-N |
Isomerische SMILES |
C[C@@H]1CC2(CCC(=C(C)C)C2)C[C@H](C1=O)C |
Kanonische SMILES |
CC1CC2(CCC(=C(C)C)C2)CC(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![sodium;3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoate](/img/structure/B8567433.png)




![Acetyl chloride, 2,2'-[1,2-phenylenebis(oxy)]bis-](/img/structure/B8567462.png)


![8-Pyrrolidin-1-yl-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B8567493.png)

![3-(1-Methyl-1,3,4,9-tetrahydroindeno[2,1-c]pyran-1-yl)propanoic acid](/img/structure/B8567498.png)
